molecular formula C23H24ClNO4S2 B5148027 (5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5148027
M. Wt: 478.0 g/mol
InChI Key: STYHATQECDOFJH-DEDYPNTBSA-N
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Description

The compound (5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with several functional groups that may enhance its reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the various substituents through a series of reactions such as alkylation, chlorination, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions. This may include the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one:

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a variety of derivatives with potential biological activity.

    Biology: Its structural features suggest potential as a bioactive molecule, possibly acting as an enzyme inhibitor or receptor modulator.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer or infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features, such as the thiazolidinone ring and various substituents, may enable it to bind to these targets with high affinity and specificity, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to (5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives and compounds with similar substituents. These compounds may share some biological activities but differ in their specificity, potency, and pharmacokinetic properties. The unique combination of substituents in This compound

List of Similar Compounds

    Thiazolidinone derivatives: Compounds with a thiazolidinone core and various substituents.

    Chlorophenoxy derivatives: Compounds with a chlorophenoxy group, which may have similar biological activities.

    Dimethylphenoxy derivatives: Compounds with a dimethylphenoxy group, which may also exhibit similar properties.

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4S2/c1-4-27-19-12-16(13-20-22(26)25-23(30)31-20)11-18(24)21(19)29-9-5-8-28-17-7-6-14(2)15(3)10-17/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26,30)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYHATQECDOFJH-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCCCOC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCCCOC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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